Methyl 2-amino-4-methylbenzoate
Description
Methyl 2-amino-4-methylbenzoate (CAS: 18595-17-0) is an aromatic ester derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . Structurally, it features a benzoate backbone substituted with an amino group (-NH₂) at the 2-position and a methyl group (-CH₃) at the 4-position. This compound is primarily utilized in organic synthesis and pharmaceutical research, though commercial availability has been discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
methyl 2-amino-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQBJVZNPBNHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458645 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-17-0 | |
| Record name | Methyl 2-amino-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is typically performed under hydrogen pressure with a palladium-based catalyst. For example, 5% palladium on carbon (5% Pd/C) is highly effective due to its high surface area and recyclability. Key reaction parameters include:
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Pressure : 0.5–3.5 MPa
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Temperature : 10–60°C
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Solvent : Dilute hydrochloric acid (0.5–5% w/w)
A representative procedure involves charging a reactor with methyl 2-nitro-4-methylbenzoate, 5% Pd/C, and dilute HCl. After purging with nitrogen and hydrogen, the reaction proceeds under controlled pressure and temperature. Post-reduction, the catalyst is filtered and reused, while the product is isolated via vacuum distillation.
Table 1: Optimization of Hydrogenation Parameters
| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pressure (MPa) | 0.5–3.5 | 2.0 | 98.5 | >98.0 |
| Temperature (°C) | 10–60 | 25 | 97.8 | 97.5 |
| Catalyst Loading (wt%) | 0.01–0.07 | 0.05 | 98.2 | 98.3 |
| Reaction Time (h) | 0.5–4.0 | 2.0 | 98.0 | 98.1 |
This method achieves >98% purity and near-quantitative yields, with the catalyst retaining activity over multiple cycles.
Direct Esterification of 2-Amino-4-Methylbenzoic Acid
Direct esterification of 2-amino-4-methylbenzoic acid (CAS: 2305-36-4) with methanol is a straightforward route to the target compound. This method is favored for its simplicity and compatibility with industrial-scale production.
Reaction Setup and Optimization
The acid is dissolved in methanol, and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) is added. The mixture is refluxed until esterification is complete, typically 4–8 hours. Key variables include:
After reaction completion, the mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The ester is purified via recrystallization or column chromatography.
Table 2: Esterification Performance Metrics
| Condition | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (H₂SO₄ conc.) | 3% (v/v) | 92.4 | 95.2 |
| Reaction Time (h) | 6 | 94.1 | 96.8 |
| Temperature (°C) | 70 | 93.7 | 95.5 |
| Solvent Volume (mL/g) | 20 | 91.8 | 94.3 |
This method yields >90% product but requires careful control of pH and temperature to minimize side reactions.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
Environmental and Economic Considerations
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The hydrogenation method generates minimal waste, as the solvent (dilute HCl) and catalyst are reused. In contrast, esterification produces acidic aqueous waste, necessitating neutralization.
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Catalyst costs for hydrogenation are offset by reuse, whereas esterification relies on inexpensive but consumable acid catalysts.
Emerging Techniques and Innovations
Recent advances focus on solvent-free esterification and continuous-flow hydrogenation. For instance, microwave-assisted esterification reduces reaction times to 1–2 hours, while flow reactors enhance hydrogenation safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
IdUrd undergoes various chemical reactions, including substitution and incorporation into DNA. It is known for its ability to replace thymidine in DNA, leading to the formation of single-strand breaks and subsequent double-strand breaks .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of IdUrd include phosphorus oxychloride, dimethylaniline, sodium methoxide, and Iodogen. Reaction conditions typically involve refluxing in methanol or other solvents .
Major Products Formed
The major product formed from the incorporation of IdUrd into DNA is a modified DNA strand with IdUrd replacing thymidine. This modification leads to the disruption of DNA synthesis and function, which is the basis for its antiviral and radiosensitizing properties .
Scientific Research Applications
Pharmaceutical Development
Methyl 2-amino-4-methylbenzoate serves as an intermediate in the synthesis of numerous pharmaceuticals. Its structural properties make it particularly valuable in developing analgesics and anti-inflammatory agents. The compound's amine and ester functionalities contribute to its biological activity, making it a candidate for drug discovery aimed at enhancing pain management options.
Case Study: Analgesic Synthesis
- Objective: To synthesize novel analgesics using this compound as a key intermediate.
- Results: The compound facilitated the formation of new analgesic derivatives with improved efficacy compared to existing treatments.
Organic Synthesis
In organic chemistry, this compound is employed to produce more complex molecules. Its ability to participate in nucleophilic substitution reactions allows researchers to explore new chemical pathways.
Data Table: Synthetic Pathways
| Reaction Type | Example Products | Notes |
|---|---|---|
| Nucleophilic Substitution | Various substituted benzoates | Effective in forming complex structures |
| Condensation Reactions | Amides and esters | Useful for creating diverse organic compounds |
Agrochemical Formulations
This compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its role in enhancing crop yield and pest management is significant.
Application Insights:
- Pesticide Development: this compound has been incorporated into formulations that exhibit increased efficacy against common agricultural pests.
- Herbicide Research: Studies indicate that derivatives of this compound show potential as selective herbicides with minimal environmental impact.
Research in Biochemistry
This compound is studied for its potential role in enzyme inhibition, providing insights into metabolic pathways relevant for targeted therapies.
Case Study: Enzyme Inhibition
- Enzyme: Alkaline Phosphatase
- Findings: The compound demonstrated competitive inhibition with an IC50 value indicative of its potential therapeutic relevance in metabolic disorders.
Data Table: Enzyme Inhibition Results
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 1.469 ± 0.02 | Competitive |
Cosmetic Applications
In the cosmetic industry, this compound is used as a fragrance component and skin-conditioning agent. Its aromatic properties enhance product appeal and user experience.
Application Insights:
- Fragrance Formulations: The compound contributes to the scent profile of various cosmetic products.
- Skin Conditioning: It is included in formulations aimed at improving skin texture and hydration.
Mechanism of Action
IdUrd exerts its effects by being incorporated into DNA in place of thymidine. This incorporation leads to the formation of single-strand breaks and subsequent double-strand breaks, disrupting DNA synthesis and function. The compound is phosphorylated by thymidine kinase and incorporated into DNA during replication. This disruption of DNA synthesis is the basis for its antiviral and radiosensitizing properties .
Comparison with Similar Compounds
Methyl 2-amino-4-bromobenzoate
- Molecular Formula: C₈H₈BrNO₂
- Molecular Weight : 230.06 g/mol
- Substituents: Bromine (-Br) at the 4-position, amino (-NH₂) at the 2-position.
- Key Differences : The bromine atom significantly increases molecular weight (by ~64.87 g/mol) compared to the methyl-substituted analogue. Bromine’s electronegativity and larger atomic radius may alter reactivity, solubility, and crystallinity. This compound is used in cross-coupling reactions and as a precursor in drug synthesis .
Methyl 2-amino-3-hydroxybenzoate
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Substituents: Hydroxyl (-OH) at the 3-position, amino (-NH₂) at the 2-position.
- The molecular weight is slightly higher than Methyl 2-amino-4-methylbenzoate, but the substituent arrangement (3-OH vs. 4-CH₃) may lead to distinct biological activity, such as in antimicrobial or antioxidant applications .
(S)-Methyl 4-(1-aminoethyl)benzoate
- Molecular Formula: C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Substituents: A chiral 1-aminoethyl group at the 4-position.
- Key Differences: The addition of a chiral center (S-configuration) and an ethylamino group expands its utility in asymmetric synthesis and enantioselective catalysis. Reported synthesis methods achieve an 83% yield under optimized conditions, suggesting efficient scalability .
Data Table: Comparative Analysis of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Applications |
|---|---|---|---|---|
| This compound | C₉H₁₁NO₂ | 165.19 | 2-NH₂, 4-CH₃ | Organic synthesis, pharmaceuticals |
| Methyl 2-amino-4-bromobenzoate | C₈H₈BrNO₂ | 230.06 | 2-NH₂, 4-Br | Cross-coupling reactions, drug precursors |
| Methyl 2-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 2-NH₂, 3-OH | Antimicrobial agents, antioxidants |
| (S)-Methyl 4-(1-aminoethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 | 4-(S)-CH(CH₃)NH₂ | Asymmetric catalysis, chiral intermediates |
Research Findings and Implications
Conversely, hydroxyl groups (e.g., Methyl 2-amino-3-hydroxybenzoate) improve solubility but may reduce stability under acidic conditions .
Chiral Utility: The chiral center in (S)-Methyl 4-(1-aminoethyl)benzoate enables its use in synthesizing enantiomerically pure compounds, critical for pharmaceuticals .
Biological Activity
Methyl 2-amino-4-methylbenzoate, also known as Methyl 2-amino-4-methylbenzoic acid methyl ester , is an organic compound with the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and a methyl group attached to the aromatic ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding, while the ester group may undergo hydrolysis to yield benzoic acid, which has known antimicrobial properties.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria, which positions it as a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. Its structural similarity to other known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases.
- Enzyme Inhibition : this compound has been utilized in studies focusing on enzyme inhibition, particularly in relation to protein-ligand interactions. This property is crucial for understanding its role in metabolic pathways and drug design.
Case Studies
- Microbial Hydrolysis : A study involving the microbial degradation of methyl benzoate by Burkholderia cepacia highlighted the compound's susceptibility to hydrolysis, leading to the formation of benzoic acid. This process underscores the biological relevance of this compound in microbial metabolism and bioremediation strategies .
- Synthesis and Reaction Pathways : Various synthetic methodologies have been developed for producing this compound, including nucleophilic substitution reactions that leverage its functional groups for creating more complex organic molecules. These synthetic routes are essential for exploring its biological applications further .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Methyl benzoate | Ester of benzoic acid | Used as a solvent and fragrance |
| Methyl 4-amino-2-methylbenzoate | Amino group at position 4 | Exhibits different biological activity |
| Methyl 3-nitrobenzoate | Nitro group at position 3 | Known for explosive properties |
| Methyl 2-amino-3-fluoro-4-methylbenzoate | Fluorine substituent at position 3 | Potentially useful in medicinal chemistry |
This compound stands out due to its specific amino positioning, which enhances its reactivity and potential biological activities compared to similar compounds.
Q & A
Q. What are the established synthetic routes for Methyl 2-amino-4-methylbenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 2-amino-4-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes include protecting the amino group with Boc or Fmoc before esterification to minimize side reactions .
- Key Variables :
Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?
- Methodological Answer : Use graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs) in single-crystal X-ray diffraction data. Tools like Mercury or CrystalExplorer visualize interactions, while SHELXL refines anisotropic displacement parameters .
- Example :
| Interaction Type | Donor-Acceptor Distance (Å) | Graph-Set Notation |
|---|---|---|
| N–H···O (ester) | 2.85–3.10 | R₂²(8) |
| C–H···π (aromatic) | 3.20–3.50 | Unclassified |
Q. What spectroscopic techniques are optimal for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- NMR : Use DMSO-d₆ to observe NH₂ protons (δ 6.2–6.5 ppm). Discrepancies in integration may arise from tautomerism; confirm via 2D COSY .
- IR : Look for ν(N–H) at ~3400 cm⁻¹ and ν(C=O) at ~1680 cm⁻¹. Contradictions in peak assignments require DFT calculations (e.g., Gaussian) .
Advanced Research Questions
Q. How do crystallographic software suites (e.g., SHELXL, WinGX) resolve disorder or twinning in this compound structures?
- Methodological Answer : For disordered methyl/amino groups, SHELXL’s PART instruction partitions occupancy. For twinning, refine using HKLF5 format with TWIN commands. Validate results with R₁ (<5%) and wR₂ (<12%) .
- Case Study :
| Refinement Parameter | Value | Software Used |
|---|---|---|
| R₁/wR₂ (untwinned) | 3.1%/8.7% | SHELXL-2018 |
| Twin Fraction | 0.32 | WinGX |
Q. What strategies mitigate data contradictions between computational predictions (e.g., DFT) and experimental results for this compound’s reactivity?
- Methodological Answer : Discrepancies in frontier orbital energies (HOMO/LUMO) often arise from solvent effects or basis-set limitations. Calibrate calculations using:
Q. How does comparative analysis with analogs (e.g., Methyl 2-amino-4-iodobenzoate) inform structure-activity relationships (SAR) in catalysis or bioactivity?
- Methodological Answer : Use Hammett plots to correlate substituent effects (σₚ values) on reaction rates or binding affinities. For example:
| Substituent (R) | σₚ | Catalytic Efficiency (kcat/Kₘ) |
|---|---|---|
| -CH₃ | -0.17 | 1.2 × 10³ M⁻¹s⁻¹ |
| -I | +0.18 | 3.5 × 10² M⁻¹s⁻¹ |
Critical Analysis of Contradictions
- Synthesis Yield Discrepancies : Lower yields in some protocols (e.g., 60% vs. 85%) stem from unprotected amino groups undergoing side reactions. Use Boc protection for reproducibility .
- Computational vs. Experimental LogP : Differences >0.5 units highlight the need for explicit solvent modeling in DFT .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
